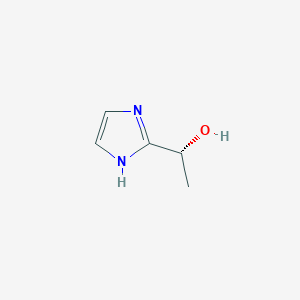![molecular formula C9H14O2 B13600003 rac-2-[(1R,2R,4S)-bicyclo[2.2.1]heptan-2-yl]aceticacid,endo CAS No. 59331-96-3](/img/structure/B13600003.png)
rac-2-[(1R,2R,4S)-bicyclo[2.2.1]heptan-2-yl]aceticacid,endo
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-2-[(1R,2R,4S)-bicyclo[221]heptan-2-yl]acetic acid, endo is a compound characterized by its unique bicyclic structure This compound is part of the bicyclo[221]heptane family, which is known for its rigidity and stability
Méthodes De Préparation
The synthesis of rac-2-[(1R,2R,4S)-bicyclo[2.2.1]heptan-2-yl]acetic acid, endo typically involves the following steps:
Starting Material: The synthesis often begins with a bicyclo[2.2.1]heptane derivative.
Functional Group Introduction:
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures to ensure the desired product is obtained with high yield and purity.
Industrial Production: On an industrial scale, the production methods are optimized for cost-effectiveness and scalability, often involving continuous flow processes and advanced catalytic systems.
Analyse Des Réactions Chimiques
rac-2-[(1R,2R,4S)-bicyclo[2.2.1]heptan-2-yl]acetic acid, endo undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms, typically using hydrogen gas and a metal catalyst.
Substitution: The acetic acid group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or amines.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted acetic acid derivatives.
Applications De Recherche Scientifique
rac-2-[(1R,2R,4S)-bicyclo[2.2.1]heptan-2-yl]acetic acid, endo has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials, benefiting from its stability and reactivity.
Mécanisme D'action
The mechanism of action of rac-2-[(1R,2R,4S)-bicyclo[2.2.1]heptan-2-yl]acetic acid, endo involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, altering their activity and leading to various biochemical effects.
Pathways Involved: It may influence metabolic pathways, signaling cascades, and other cellular processes, depending on its specific interactions with molecular targets.
Comparaison Avec Des Composés Similaires
rac-2-[(1R,2R,4S)-bicyclo[2.2.1]heptan-2-yl]acetic acid, endo can be compared with other similar compounds:
Similar Compounds: Compounds like rac-[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine and rac-3-(((1R,2R,4S)-bicyclo[2.2.1]heptan-2-yl)oxy)-4-methoxybenzaldehyde share structural similarities.
Uniqueness: The unique combination of the bicyclic structure and the acetic acid group in rac-2-[(1R,2R,4S)-bicyclo[22
Propriétés
Numéro CAS |
59331-96-3 |
|---|---|
Formule moléculaire |
C9H14O2 |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
2-[(1S,2S,4R)-2-bicyclo[2.2.1]heptanyl]acetic acid |
InChI |
InChI=1S/C9H14O2/c10-9(11)5-8-4-6-1-2-7(8)3-6/h6-8H,1-5H2,(H,10,11)/t6-,7+,8+/m1/s1 |
Clé InChI |
FYHBMPWRHCWNBC-CSMHCCOUSA-N |
SMILES isomérique |
C1C[C@H]2C[C@@H]1C[C@H]2CC(=O)O |
SMILES canonique |
C1CC2CC1CC2CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


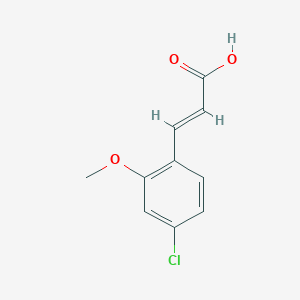
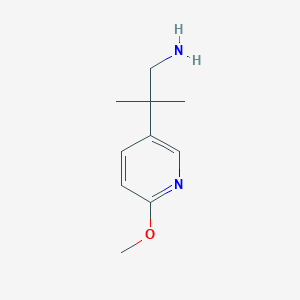
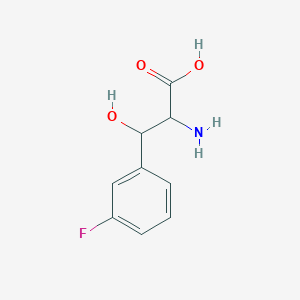
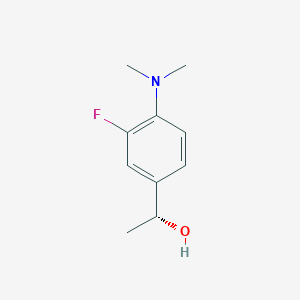


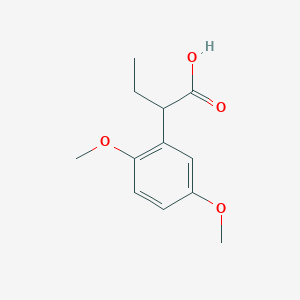
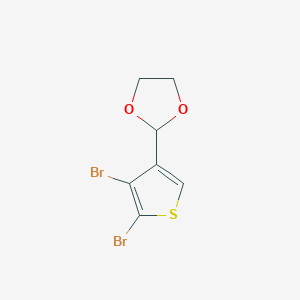

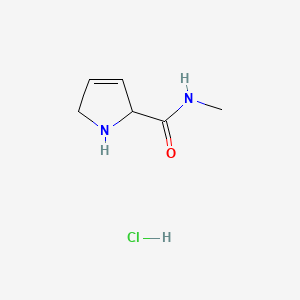
![1-{1-cyclopropyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanaminedihydrochloride](/img/structure/B13599988.png)
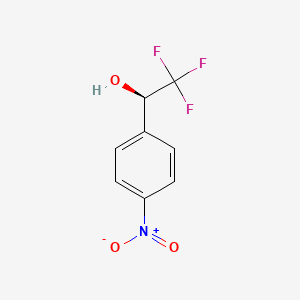
![Tert-butyl 3-[(3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B13600006.png)
